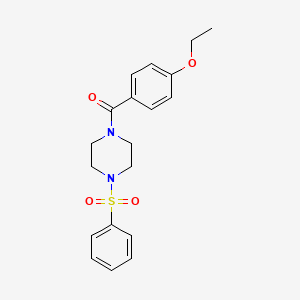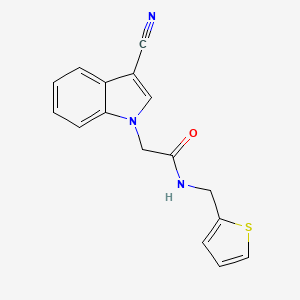![molecular formula C18H15N3O4 B5785193 N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of the well-known anti-inflammatory drug, aspirin, and has been found to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
NAPA has been found to have potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that NAPA can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, NAPA has been shown to have anti-inflammatory effects and can reduce inflammation in animal models of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of NAPA is not fully understood, but it is believed to act through inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, NAPA can reduce inflammation and pain.
Biochemical and Physiological Effects:
NAPA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Additionally, NAPA has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAPA in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been found to have potential applications in various scientific research areas. However, one limitation of using NAPA in lab experiments is that it may have potential side effects, and the optimal dosage and administration route have not been fully established.
Direcciones Futuras
There are several future directions for research on NAPA. One area of research could be to further explore its potential applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, more studies could be conducted to determine the optimal dosage and administration route of NAPA and to investigate its potential side effects. Further research could also be conducted to elucidate the mechanism of action of NAPA and to identify potential drug targets for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of NAPA involves the reaction between 2-aminoacetophenone and 5,5-dimethylcyclohexane-1,3-dione in the presence of acetic anhydride and a catalyst. The reaction yields NAPA as a white crystalline solid with a melting point of 223-225°C.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)19-14-8-4-5-9-15(14)20-16(23)10-21-17(24)12-6-2-3-7-13(12)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJTIZHOOCVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)

![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)

![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)
